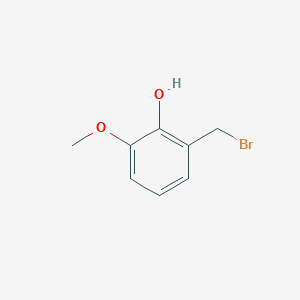

2-(Bromomethyl)-6-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58402-42-9 |

|---|---|

Molecular Formula |

C8H9BrO2 |

Molecular Weight |

217.06 g/mol |

IUPAC Name |

2-(bromomethyl)-6-methoxyphenol |

InChI |

InChI=1S/C8H9BrO2/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,10H,5H2,1H3 |

InChI Key |

GRZFXLFHEKUUDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1O)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromomethyl 6 Methoxyphenol

Strategic Direct Bromomethylation Approaches

Direct methods aim to convert 2-methoxy-6-methylphenol (B1585055) into the target compound in a single synthetic step. These approaches are often preferred for their efficiency and atom economy.

The most common and effective method for the direct synthesis of 2-(Bromomethyl)-6-methoxyphenol is through a radical substitution reaction. wikipedia.org This process, often called the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.org The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and requires a radical initiator to begin the reaction cascade. wikipedia.orgcommonorganicchemistry.com

The reaction proceeds via a free radical chain mechanism:

Initiation: The radical initiator, which can be azobisisobutyronitrile (AIBN) or benzoyl peroxide, decomposes upon heating or irradiation to form initial free radicals. wikipedia.org

Propagation: These radicals abstract a hydrogen atom from the benzylic methyl group of 2-methoxy-6-methylphenol, forming a relatively stable benzylic radical. This radical then reacts with NBS to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction.

Termination: The reaction concludes when radicals combine to form non-radical species.

It is crucial to use freshly recrystallized NBS and anhydrous conditions, as the presence of water can lead to the hydrolysis of the product and other unwanted side reactions. missouri.edu

Table 1: Representative Conditions for NBS-Mediated Benzylic Bromination

| Reagent | Initiator | Solvent | Conditions | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Azoisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | Reflux | chemicalbook.com |

While hydrogen bromide (HBr) and phosphorus tribromide (PBr₃) are potent brominating agents, they are not typically used for the direct benzylic bromination of a methyl group on a phenol (B47542). Their primary applications in related syntheses involve different transformations.

Hydrogen Bromide (HBr): HBr is commonly used to convert alcohols to alkyl bromides or, in the presence of an oxidizing agent like H₂O₂, to carry out electrophilic bromination on activated aromatic rings. manac-inc.co.jpresearchgate.net Applying HBr directly to 2-methoxy-6-methylphenol under acid-catalyzed conditions would likely lead to bromination of the aromatic ring rather than the methyl group, due to the activating nature of the hydroxyl and methoxy (B1213986) substituents. manac-inc.co.jp

Phosphorus Tribromide (PBr₃): PBr₃ is a classic reagent for converting primary and secondary alcohols into alkyl bromides with high efficiency, typically through an Sₙ2 mechanism that results in an inversion of stereochemistry. reddit.commasterorganicchemistry.com It does not directly react with the benzylic C-H bonds of a methyl group. Its utility in synthesizing this compound is found in indirect pathways, as discussed in section 2.2.

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions. nih.gov By utilizing dielectric heating, microwave reactors can rapidly increase the temperature of a reaction mixture, leading to dramatic reductions in reaction times—from hours or days to mere minutes. nih.govyoutube.com

This technology can be applied to the NBS bromination of 2-methoxy-6-methylphenol. The benefits include:

Increased Efficiency: Shorter reaction times lead to higher throughput. nih.gov

Improved Yields: Rapid heating can minimize the formation of byproducts from side reactions.

Greener Chemistry: Efficient energy use and the potential to use less solvent contribute to more sustainable protocols. youtube.comresearchgate.net

In a typical setup, the reactants (2-methoxy-6-methylphenol, NBS, and a radical initiator) are placed in a suitable solvent within a microwave reactor and irradiated for a short period until the reaction is complete. researchgate.netfrontiersin.org

Indirect Synthesis via Precursor Functional Group Transformations

An alternative to direct bromination is a multi-step synthesis involving the transformation of a functional group on a related precursor. A common and logical precursor is 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). biosynth.com

A plausible synthetic route involves two main steps:

Reduction of the Aldehyde: The aldehyde group of 2-hydroxy-3-methoxybenzaldehyde is first reduced to a primary alcohol, yielding 2-(hydroxymethyl)-6-methoxyphenol. This reduction can be accomplished using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).

Bromination of the Alcohol: The resulting benzylic alcohol is then converted to the target compound, this compound. This step is where reagents like phosphorus tribromide (PBr₃) or HBr are highly effective. masterorganicchemistry.com The reaction with PBr₃ is often preferred as it proceeds under milder conditions and avoids the strongly acidic environment of HBr, which could promote side reactions on the sensitive phenol ring. masterorganicchemistry.com

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity: A significant challenge in the synthesis of this compound is regioselectivity. The starting material, 2-methoxy-6-methylphenol, has two main sites for bromination: the benzylic methyl group and the aromatic ring.

Benzylic Bromination: This is a free-radical substitution reaction that occurs at the methyl group. It is favored under conditions that generate bromine radicals, such as the use of NBS with a radical initiator (AIBN) and light or heat, typically in a non-polar solvent. wikipedia.orgorganic-chemistry.org

Aromatic Bromination: This is an electrophilic aromatic substitution that occurs on the benzene (B151609) ring. It is favored by the presence of electrophilic bromine (e.g., Br₂) and often a Lewis acid catalyst or a polar solvent. researchgate.net The strong activating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups make the aromatic ring highly susceptible to this type of reaction, primarily at the positions ortho and para to these groups. nih.govchemistryviews.org

Therefore, achieving the desired product requires carefully selecting conditions that exclusively promote the radical pathway while suppressing the electrophilic pathway.

Stereochemical Control: The target molecule, this compound, is achiral as the carbon atom bearing the bromine is not a stereocenter. Consequently, considerations of stereochemical control are not applicable to its synthesis.

Development of Sustainable and Green Chemical Syntheses

Modern synthetic chemistry places increasing emphasis on sustainability and green principles. In the context of synthesizing this compound, this involves several considerations:

Solvent Replacement: A major green improvement is the replacement of hazardous and environmentally damaging solvents like carbon tetrachloride (CCl₄), which was traditionally used for NBS reactions. missouri.edu Alternative, less toxic solvents are actively being researched.

Greener Reagents: Research into greener bromination systems is ongoing. One such system involves the in-situ generation of bromine from hydrogen bromide (HBr) using hydrogen peroxide (H₂O₂) as a clean oxidant, with water being the only byproduct. researchgate.netrsc.org While often used for ring bromination, adapting such systems for selective benzylic bromination is a key area of green chemistry research. researchgate.net

Microwave Synthesis: As mentioned previously, the use of microwave assistance reduces energy consumption and reaction times, aligning with the principles of green chemistry. arizona.edu The ability to perform these reactions in greener solvents like water or ethanol, or even under solvent-free conditions, further enhances their environmental credentials. youtube.comresearchgate.net

Elucidation of Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The benzylic bromide in the bromomethyl group of 2-(bromomethyl)-6-methoxyphenol serves as an excellent electrophilic site for nucleophilic attack, readily undergoing substitution reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

Reactions with Oxygen-Based Nucleophiles (e.g., Hydroxides, Alkoxides)

The reaction of this compound with oxygen-based nucleophiles, such as hydroxides and alkoxides, provides a straightforward route to the corresponding ethers. These reactions typically proceed via an S_N2 mechanism, where the nucleophile displaces the bromide ion. The Williamson ether synthesis is a classic example of this transformation, where an alkoxide, generated from an alcohol using a base, reacts with the alkyl halide. quora.comyoutube.com The choice of a primary alkyl halide, like the bromomethyl group in this compound, is optimal for S_N2 reactions to avoid competing elimination reactions. quora.com

| Nucleophile | Product | Reaction Type |

| Hydroxide (OH⁻) | 2-(Hydroxymethyl)-6-methoxyphenol | Hydrolysis |

| Alkoxide (RO⁻) | 2-(Alkoxymethyl)-6-methoxyphenol | Williamson Ether Synthesis |

Table 1: Reactions with Oxygen-Based Nucleophiles

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines)

Nitrogen-based nucleophiles, including ammonia (B1221849) and primary or secondary amines, readily react with the bromomethyl group to form the corresponding substituted benzylamines. youtube.com These alkylation reactions are fundamental in the synthesis of a variety of nitrogen-containing compounds. The reaction with ammonia yields the primary amine, 2-(aminomethyl)-6-methoxyphenol, while reactions with primary and secondary amines produce secondary and tertiary amines, respectively. To avoid over-alkylation, which can be an issue when using ammonia, the use of azide (B81097) ion as a nucleophile followed by reduction offers a cleaner route to the primary amine. youtube.com

| Nucleophile | Product | Reaction Type |

| Ammonia (NH₃) | 2-(Aminomethyl)-6-methoxyphenol | Alkylation |

| Primary Amine (RNH₂) | 2-((Alkylamino)methyl)-6-methoxyphenol | Alkylation |

| Secondary Amine (R₂NH) | 2-((Dialkylamino)methyl)-6-methoxyphenol | Alkylation |

Table 2: Reactions with Nitrogen-Based Nucleophiles

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)

Thiols and their conjugate bases, thiolates, are potent nucleophiles that react efficiently with the bromomethyl group to yield thioethers. bohrium.comnih.gov Thiolate anions are excellent nucleophiles for S_N2 reactions with alkyl halides. nih.gov The synthesis of thioethers from this compound can be readily achieved by reacting it with a thiol in the presence of a base, or directly with a pre-formed thiolate salt.

| Nucleophile | Product | Reaction Type |

| Thiol (RSH) / Base | 2-((Alkylthio)methyl)-6-methoxyphenol | Thioetherification |

| Thiolate (RS⁻) | 2-((Alkylthio)methyl)-6-methoxyphenol | Thioetherification |

Table 3: Reactions with Sulfur-Based Nucleophiles

Electrophilic Aromatic Substitution on the Phenolic Ring System

The phenolic hydroxyl and methoxy (B1213986) groups are strong activating groups that direct incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. learncbse.in In this compound, the positions ortho and para to the hydroxyl group (and meta to the methoxy group) and the position para to the methoxy group (and ortho to the hydroxyl group) are activated. The substitution pattern will be influenced by the steric hindrance of the existing substituents and the specific electrophile used. For instance, bromination of a related compound, 2,6-dimethoxy-4-methylphenol, occurs at the position ortho to a methoxy group and para to the methyl group. google.com

| Reaction Type | Reagents | Potential Products |

| Halogenation | Br₂ / FeBr₃ | Bromo-2-(bromomethyl)-6-methoxyphenol |

| Nitration | HNO₃ / H₂SO₄ | Nitro-2-(bromomethyl)-6-methoxyphenol |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Alkyl-2-(bromomethyl)-6-methoxyphenol |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | Acyl-2-(bromomethyl)-6-methoxyphenol |

Table 4: Potential Electrophilic Aromatic Substitution Reactions

Oxidative Transformations of Methoxy and Phenolic Functional Groups

The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, which can lead to the formation of quinone-type structures. researchgate.netjosai.ac.jp The oxidation of 2-methoxyphenols can result in various products, including dimers formed through oxidative coupling. researchgate.netjosai.ac.jp The specific outcome of the oxidation depends on the oxidant and reaction conditions. For example, oxidation of 2-methoxyphenols with chlorous acid can lead to ring cleavage. acs.orgacs.org The methoxy group itself can also be cleaved under certain oxidative conditions, although this is generally a more challenging transformation. A selective cleavage of one methoxy group in 2,6-dimethoxyphenol (B48157) has been observed during Friedel-Crafts acylation at elevated temperatures. nih.gov

Reductive Transformations of the Bromomethyl Substituent

The bromomethyl group can be reduced to a methyl group through catalytic hydrogenation or by using hydride reagents. researchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for the hydrogenolysis of benzylic halides. youtube.comlibretexts.orgyoutube.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) can also be used for the reduction of alkyl halides, including benzylic bromides. quora.comresearchgate.netyoutube.comrsc.org The reactivity of alkyl halides towards reduction with LiAlH₄ follows the order: iodides > bromides > chlorides, with benzylic halides being more reactive than primary alkyl halides. youtube.com

| Reagent | Product | Reaction Type |

| H₂ / Pd/C | 2-Methyl-6-methoxyphenol | Catalytic Hydrogenolysis |

| NaBH₄ | 2-Methyl-6-methoxyphenol | Reduction |

| LiAlH₄ | 2-Methyl-6-methoxyphenol | Reduction |

Table 5: Reductive Transformations of the Bromomethyl Group

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a benzylic bromide functionality in this compound suggests its utility as a substrate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, represents a viable pathway for the arylation of this compound. While direct studies on this specific compound are not extensively documented, the well-established reactivity of benzyl (B1604629) halides in Suzuki-Miyaura couplings provides a strong basis for predicting its behavior. rsc.orglookchem.com

In a typical reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, palladium catalysts supported by phosphine (B1218219) ligands are commonly employed. lookchem.com The reaction conditions can be tailored to favor the coupling of the benzyl bromide over other potential reactive sites on the molecule. rsc.org It has been demonstrated that different reaction conditions can be used to selectively couple either benzyl esters or benzyl halides, highlighting the tunability of the Suzuki-Miyaura reaction. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature | Product |

| PdCl₂ | DPEPhos | NaHCO₃ | Ethanol | Reflux | Diarylmethane |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 80 °C | Diarylmethane |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 °C | Diarylmethane |

This table presents generalized conditions based on literature for similar substrates and is for illustrative purposes.

C-H Functionalization

Direct C-H functionalization of the aromatic ring of this compound offers an atom-economical approach to introduce further complexity. The phenolic hydroxyl group can act as an internal directing group, facilitating ortho-C-H activation. Palladium-catalyzed C-H arylation of phenols with aryl halides is a known transformation. rsc.org However, the presence of the reactive bromomethyl group introduces a competitive reaction pathway. The conditions for C-H functionalization would need to be carefully optimized to avoid undesired side reactions, such as intramolecular cyclization or intermolecular substitution at the benzylic position.

Intramolecular Cyclization and Rearrangement Processes

The proximate arrangement of the hydroxyl and bromomethyl groups in this compound facilitates intramolecular reactions, leading to the formation of heterocyclic structures.

Intramolecular Cyclization

The most prominent intramolecular transformation of this compound is its cyclization to form 7-methoxybenzofuran. This reaction typically proceeds via an intramolecular Williamson ether synthesis mechanism. Under basic conditions, the phenolic proton is abstracted to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion.

This cyclization can be promoted by various bases, with the choice of base and solvent influencing the reaction rate and yield. Both inorganic bases, such as potassium carbonate, and organic bases can be employed. The reaction is often carried out in a polar aprotic solvent to facilitate the nucleophilic substitution. rsc.org

Table 2: Conditions for Intramolecular Cyclization to form 7-Methoxybenzofuran

| Base | Solvent | Temperature | Product |

| K₂CO₃ | Acetone | Reflux | 7-Methoxybenzofuran |

| NaH | THF | Room Temperature | 7-Methoxybenzofuran |

| TBAF | THF | Room Temperature | 7-Methoxybenzofuran |

This table presents plausible conditions for the intramolecular cyclization of this compound based on general procedures for similar ortho-hydroxybenzyl halides.

Furthermore, oxidative cyclization at the ortho-position of phenols is another pathway to form furan (B31954) rings, often mediated by hypervalent iodine reagents. nih.gov In the context of this compound, such conditions could potentially lead to the formation of the benzofuran (B130515) ring system through a different mechanistic pathway.

Rearrangement Processes

While less common than cyclization, rearrangement reactions of this compound or its derivatives could occur under specific conditions. For instance, reactions that proceed through carbocation intermediates might be accompanied by rearrangements. masterorganicchemistry.commasterorganicchemistry.com The formation of a benzylic carbocation upon departure of the bromide could potentially lead to skeletal rearrangements, although this is less favored in the presence of a strong intramolecular nucleophile like the phenoxide.

The Claisen rearrangement is a well-known thermal rearrangement of allyl aryl ethers to ortho-allylated phenols. byjus.com While not directly applicable to this compound itself, derivatives where the phenolic oxygen is allylated could undergo this transformation, leading to a rearranged carbon skeleton. Similarly, other named rearrangement reactions like the Hofmann or Curtius rearrangements are specific to amides and acyl azides, respectively, and would require significant functional group manipulation of the starting material to become relevant. byjus.com

Mechanistic Investigations and Reaction Dynamics

Mechanistic Pathways of Nucleophilic Substitution on the Benzylic Bromide

The bromomethyl group attached to the benzene (B151609) ring makes 2-(Bromomethyl)-6-methoxyphenol a benzylic halide. Benzylic halides are known to be highly reactive towards nucleophilic substitution reactions. ucalgary.ca The reaction can proceed through two primary mechanisms: the unimolecular nucleophilic substitution (S\u20991) and the bimolecular nucleophilic substitution (S\u20992). masterorganicchemistry.comreddit.com

The S\u20991 mechanism is a two-step process that involves the formation of a carbocation intermediate. ncert.nic.inyoutube.com In the case of this compound, the cleavage of the C-Br bond would lead to a benzylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over the benzene ring. The stability of this intermediate makes the S\u20991 pathway plausible.

Conversely, the S\u20992 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. reddit.comchemguide.co.uk This pathway is sensitive to steric hindrance around the reaction center. For primary benzylic halides, such as this compound, the S\u20992 pathway is generally favored due to the relatively unhindered nature of the benzylic carbon. ucalgary.ca

The choice between the S\u20991 and S\u20992 pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles and less polar, aprotic solvents tend to favor the S\u20992 mechanism, while weak nucleophiles and polar, protic solvents favor the S\u20991 pathway. khanacademy.org

Table 1: Factors Influencing the Nucleophilic Substitution Mechanism of this compound

| Factor | Favors S\u20991 Mechanism | Favors S\u20992 Mechanism |

| Substrate Structure | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak (e.g., H\u2082O, ROH) | Strong (e.g., CN\u207B, OH\u207B, RS\u207B) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good leaving group required | Good leaving group required |

Given that this compound is a primary benzylic halide, the S\u20992 mechanism is the more probable pathway for nucleophilic substitution under most conditions. ucalgary.ca

Detailed Studies of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of EAS reactions are strongly influenced by the substituents already present on the ring. quora.com

In this compound, the hydroxyl (-OH) and methoxy (B1213986) (-OCH\u2083) groups are both powerful activating groups and are ortho, para-directing. wikipedia.orgquora.com This is due to their ability to donate electron density to the benzene ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. quora.commsu.edu The bromomethyl (-CH\u2082Br) group, on the other hand, is a weakly deactivating group due to the inductive effect of the bromine atom, but it is also considered to be ortho, para-directing.

The general mechanism for EAS proceeds in two steps:

Attack of the electrophile: The \u03c0 electrons of the aromatic ring act as a nucleophile and attack the electrophile (E\u207A), forming a resonance-stabilized carbocation known as the arenium ion. This step is typically the slow, rate-determining step of the reaction because it disrupts the aromaticity of the ring. quora.comlibretexts.orgmasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that is bonded to the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

For this compound, electrophilic attack will be directed to the positions ortho and para to the strongly activating hydroxyl and methoxy groups. The positions are C4 and C6 relative to the hydroxyl group (and C2 and C4 relative to the methoxy group). Given the substitution pattern, the available positions for electrophilic attack are C3, C4, and C5. The directing effects of the substituents would favor substitution at the C4 position, which is para to the hydroxyl group and ortho to the methoxy group.

A relevant example is the bromination of 2,6-dimethoxy-4-methylphenol, where the high activity of the phenyl ring can lead to multiple bromination products. google.com This suggests that controlling the stoichiometry and reaction conditions would be crucial in the electrophilic substitution reactions of this compound to achieve selective monosubstitution.

Mechanisms of Oxidative and Reductive Conversions

The phenolic moiety of this compound is susceptible to oxidation. The oxidation of phenols can proceed through various mechanisms, often involving the formation of a phenoxyl radical as a key intermediate. acs.org This initial step typically involves the abstraction of the hydrogen atom from the hydroxyl group.

The presence of electron-donating groups, such as the methoxy group in this compound, can facilitate this oxidation process. Computational studies on substituted phenols have shown that electron-donating groups can lower the bond dissociation enthalpy of the O-H bond, making the formation of the phenoxyl radical more favorable. acs.org Once formed, this radical can undergo further reactions, such as dimerization or coupling, leading to a variety of products. The specific outcome would depend on the oxidant used and the reaction conditions. For instance, oxidation with a hypervalent iodine reagent like IBX has been shown to proceed via a ligand exchange followed by a redox process. rsc.org

Reductive conversions of this compound could potentially target the benzylic bromide. The C-Br bond can be cleaved through catalytic hydrogenation or by using reducing agents like lithium aluminum hydride (LiAlH\u2084). This would result in the formation of 2-methoxy-6-methylphenol (B1585055). The mechanism of such a reduction would depend on the specific reagent employed.

Computational Chemistry and Density Functional Theory (DFT) Studies of Reaction Mechanisms

For instance, DFT studies on similar molecules, such as 2,6-bis(bromomethyl)pyridine, have been used to determine optimized geometries and calculate vibrational frequencies. researchgate.net In the context of this compound, DFT calculations could provide valuable insights into:

Nucleophilic Substitution: By modeling the S\u20991 and S\u20992 pathways, the activation barriers for each mechanism could be calculated to predict the favored pathway under different conditions.

Electrophilic Aromatic Substitution: The relative stabilities of the different possible arenium ion intermediates could be calculated to predict the regioselectivity of the reaction. The transition state energies for the formation of these intermediates would also provide information about the reaction kinetics.

Oxidation: DFT can be used to calculate the O-H bond dissociation enthalpy, providing a measure of the ease of phenoxyl radical formation. acs.org The electronic structure and reactivity of the resulting radical could also be investigated.

DFT studies on substituted phenols have demonstrated a correlation between calculated electronic properties and experimentally observed reactivity, such as toxicity, which is often related to the ease of phenoxyl radical formation. acs.orgresearchgate.net

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

The rate of a chemical reaction is determined by its slowest step, known as the rate-determining step. msu.eduresearchgate.net For the reactions of this compound, the rate-determining step will vary depending on the reaction type.

Nucleophilic Substitution:

In an S\u20992 reaction , the rate-determining step is the single, concerted step involving the collision of the nucleophile and the substrate. chemguide.co.uk The rate law for this reaction would be second order, depending on the concentrations of both this compound and the nucleophile.

In an S\u20991 reaction , the rate-determining step is the initial, slow cleavage of the C-Br bond to form the benzylic carbocation. masterorganicchemistry.com The rate law for this reaction would be first order, depending only on the concentration of this compound. ncert.nic.in

Electrophilic Aromatic Substitution:

The rate-determining step in EAS is the initial attack of the electrophile on the aromatic ring to form the non-aromatic arenium ion. quora.comlibretexts.orgminia.edu.eg This step has the highest activation energy because it involves the disruption of the stable aromatic system. The subsequent deprotonation to restore aromaticity is a fast step. masterorganicchemistry.com The rate of the reaction is therefore dependent on the concentration of both the aromatic substrate and the electrophile.

Kinetic studies, such as measuring the reaction rate at different reactant concentrations, can provide experimental evidence to support a proposed mechanism. For example, determining the order of the reaction with respect to each reactant can help to distinguish between S\u20991 and S\u20992 mechanisms.

Table 2: Summary of Reaction Mechanisms and Rate-Determining Steps

| Reaction Type | Probable Mechanism | Rate-Determining Step | Expected Rate Law |

| Nucleophilic Substitution | S\u20992 (primary benzylic halide) | Concerted attack of nucleophile and departure of leaving group | Rate = k[Substrate][Nucleophile] |

| S\u20991 (if conditions favor) | Formation of benzylic carbocation | Rate = k[Substrate] | |

| Electrophilic Aromatic Substitution | Two-step (Arenium ion intermediate) | Formation of the arenium ion | Rate = k[Substrate][Electrophile] |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the coupling constants (J), measured in Hertz (Hz), describe the interaction between neighboring protons. ubc.ca

Key Features of the ¹H NMR Spectrum:

Aromatic Protons: The protons on the aromatic ring typically appear in the downfield region of the spectrum.

Methoxyphenol Protons: The protons of the methoxy (B1213986) group (O-CH₃) and the phenolic hydroxyl group (-OH) have characteristic chemical shifts.

Bromomethyl Protons: The protons of the bromomethyl group (-CH₂Br) are also readily identifiable.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 6.80 - 7.10 | Multiplet | |

| Hydroxyl-H | 5.50 - 6.00 | Singlet (broad) | |

| Bromomethyl-CH₂ | ~4.60 | Singlet | |

| Methoxy-CH₃ | ~3.90 | Singlet |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. oregonstate.edu

Key Features of the ¹³C NMR Spectrum:

Aromatic Carbons: The carbon atoms of the benzene (B151609) ring appear in the range of approximately 110-160 ppm.

Methoxy Carbon: The carbon of the methoxy group is typically found around 55-60 ppm. researchgate.net

Bromomethyl Carbon: The carbon atom of the bromomethyl group appears further upfield.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-O (Aromatic) | ~147 |

| C-OCH₃ (Aromatic) | ~146 |

| Aromatic CH | 115 - 125 |

| C-Br (Aromatic) | ~112 |

| Methoxy C | ~56 |

| Bromomethyl C | ~30 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

2D NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together fragments of the molecule. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. columbia.edu This is invaluable for assigning carbon signals based on their attached protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Characteristic absorption bands in the IR spectrum correspond to specific functional groups. For 2-(Bromomethyl)-6-methoxyphenol, key absorptions would include the O-H stretch of the phenol (B47542), C-H stretches of the aromatic ring and methyl/methylene groups, C-O stretching of the ether and phenol, and the C-Br stretch. nist.govsemanticscholar.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. oatext.com

Key Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 3300 - 3500 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ether/Phenol) | 1200 - 1300 |

| C-Br Stretch | 500 - 600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is typically characterized by the wavelength of maximum absorption (λmax). For phenolic compounds, the position of λmax can be influenced by the substituents on the aromatic ring. researchgate.net

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern.

Molecular Ion Peak (M+): The peak with the highest mass-to-charge ratio generally corresponds to the intact molecule with one electron removed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M+ and M+2) of roughly equal intensity. libretexts.org

Fragmentation Pattern: The molecule will break apart in the mass spectrometer in a predictable way, giving rise to a series of fragment ions. Common fragmentation pathways for this compound would include the loss of the bromine atom, the methyl group from the ether, or cleavage of the bromomethyl group. libretexts.orgnist.gov The analysis of these fragments helps to confirm the structure of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

The definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state is single-crystal X-ray diffraction. thermofisher.com This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the data needed to calculate the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms.

While specific crystallographic data for this compound is not publicly available in the surveyed literature, the general procedure for such an analysis would involve crystallizing the compound and then using a diffractometer to collect the diffraction data. Analysis of this data would yield key parameters that define the crystal structure, such as the crystal system, space group, and unit cell dimensions (the lengths of the sides of the basic repeating unit of the crystal and the angles between them).

For related phenolic compounds, such as derivatives of methoxyphenol, X-ray diffraction studies have provided detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govnih.govnih.gov For instance, in a study of a different substituted methoxyphenol derivative, the crystal system was determined to be monoclinic with a specific space group, and the unit cell dimensions were precisely measured. nih.gov Such data is instrumental in understanding the packing of molecules in the solid state and the nature of non-covalent interactions that stabilize the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from a single-crystal X-ray diffraction study. No published experimental data for this compound was found.

Correlative Studies of Experimental and Theoretically Predicted Spectroscopic Data

A powerful approach to understanding the vibrational properties of a molecule is to combine experimental spectroscopic measurements, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, with theoretical calculations. nih.gov Computational methods, particularly those based on Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing these theoretical predictions with the experimental spectra, a detailed and reliable assignment of the observed vibrational bands to specific molecular motions can be achieved.

For this compound, this would involve recording its FT-IR and Raman spectra. The FT-IR spectrum would reveal the vibrational modes that involve a change in the molecule's dipole moment, such as the stretching and bending of the O-H, C-H, C-O, and C-Br bonds. The Raman spectrum, which is based on the scattering of light, would provide complementary information, particularly for symmetric vibrations and those involving the aromatic ring.

Concurrently, DFT calculations would be performed to model the geometry and vibrational frequencies of the this compound molecule. These calculations can provide a theoretical spectrum that can be compared with the experimental one. Discrepancies between the experimental and theoretical data can often be reconciled by applying a scaling factor to the calculated frequencies, which accounts for the approximations inherent in the theoretical methods and the influence of the solid-state environment in the experimental measurements.

Studies on similar molecules, like other substituted phenols and methoxy-containing compounds, have demonstrated the utility of this correlative approach. nih.gov For example, in the analysis of 3-chloro-6-methoxypyridazine, DFT calculations at the B3LYP/6-311G(d,p) level were used to interpret the experimental FT-IR and FT-Raman spectra, leading to a comprehensive assignment of the vibrational modes. nih.gov

Table 2: Illustrative Comparison of Experimental and Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (Raman) | Theoretical Frequency (cm⁻¹) (DFT/B3LYP) | Assignment |

| ν(O-H) | Value | Value | Value | O-H stretching |

| ν(C-H) aromatic | Value | Value | Value | Aromatic C-H stretching |

| ν(C-H) methyl | Value | Value | Value | Methyl C-H stretching |

| ν(C=C) | Value | Value | Value | Aromatic ring stretching |

| ν(C-O) | Value | Value | Value | C-O stretching |

| δ(O-H) | Value | Value | Value | O-H bending |

| ν(C-Br) | Value | Value | Value | C-Br stretching |

Note: This table is for illustrative purposes only. The frequency values are placeholders, as specific experimental and theoretical spectroscopic data for this compound were not found in the surveyed literature.

This correlative methodology not only validates the experimental findings but also provides a deeper understanding of the molecule's dynamic behavior at the atomic level.

Strategic Utility As a Versatile Building Block in Organic Synthesis

Application in the Construction of Complex Natural Product Analogues

The intrinsic reactivity of 2-(Bromomethyl)-6-methoxyphenol makes it a valuable starting material for the synthesis of analogues of complex natural products. The presence of the electrophilic bromomethyl group, the nucleophilic phenolic hydroxyl, and the directing methoxy (B1213986) group allows for sequential and controlled modifications. Chemists can exploit these functionalities to introduce a variety of substituents and build intricate molecular frameworks that mimic the core structures of biologically active natural products. This approach is instrumental in structure-activity relationship (SAR) studies, where systematic structural modifications of a natural product lead can elucidate the key pharmacophoric elements responsible for its biological activity.

Role as an Intermediate in the Synthesis of Advanced Organic Scaffolds

The compound this compound is a key intermediate in the synthesis of a wide array of advanced organic scaffolds. illinois.edu Its utility stems from the differential reactivity of its functional groups, which can be selectively targeted in multi-step synthetic pathways. For instance, the bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of various carbon, nitrogen, oxygen, and sulfur-containing moieties. The phenolic hydroxyl group can be readily deprotonated to form a potent nucleophile for Williamson ether synthesis or can be acylated to introduce ester functionalities. The methoxy group, being relatively inert, often serves to modulate the electronic properties of the aromatic ring and can influence the regioselectivity of further aromatic substitution reactions. This controlled, stepwise functionalization is fundamental to building complex and diverse molecular architectures. youtube.comyoutube.com

Development of Heterocyclic Systems through Derivatization

The derivatization of this compound provides a facile entry into a variety of heterocyclic systems. researchgate.net The intramolecular reaction between the bromomethyl group and the phenolic hydroxyl, often promoted by a base, can lead to the formation of a dihydrobenzofuran ring system, a common motif in many biologically active compounds. Furthermore, by introducing a suitable nucleophile that can react with the bromomethyl group and subsequently with the phenolic hydroxyl or another introduced functionality, a wide range of five- and six-membered heterocycles can be constructed. These heterocyclic compounds are of significant interest in medicinal chemistry due to their prevalence in drug scaffolds. researchgate.net

Precursor to Polymer Monomers and Advanced Materials

The vinyl derivative of this compound, 2-methoxy-4-vinylphenol (B128420) (MVP), is a valuable biobased monomer precursor for the synthesis of both thermoplastics and thermoset polymers. nih.govmdpi.comresearchgate.net MVP can be derived from lignin, a renewable resource, making it an attractive building block for sustainable materials. nih.govmdpi.com The vinyl group readily undergoes radical polymerization to form homopolymers and copolymers with a range of thermal properties. nih.govresearchgate.net Furthermore, the phenolic hydroxyl group can be modified to introduce additional polymerizable functionalities, leading to the creation of crosslinkable monomers for thermosetting applications. nih.govmdpi.comresearchgate.net The resulting polymers have potential applications in various fields, including coatings, adhesives, and advanced composites. nih.gov

Future Perspectives and Emerging Research Trajectories

Exploration of Novel Catalytic Systems for Transformations

The inherent reactivity of the bromomethyl group and the phenolic hydroxyl moiety in 2-(Bromomethyl)-6-methoxyphenol makes it a prime candidate for a wide array of chemical transformations. The development of novel catalytic systems is crucial for enhancing the selectivity, efficiency, and sustainability of reactions involving this compound. Future research is anticipated to focus on several key catalytic approaches.

Homogeneous catalysis, particularly using transition metal complexes, offers a promising avenue for activating and functionalizing this compound. For instance, palladium-catalyzed cross-coupling reactions could be employed to form new carbon-carbon and carbon-heteroatom bonds at the bromomethyl position, leading to a diverse range of derivatives. Similarly, ruthenium-based catalysts, known for their activity in a variety of transformations including hydrogenations and oxidations, could be explored to modify the aromatic ring or the hydroxymethyl group that can be generated from the bromomethyl functionality.

Heterogeneous catalysis presents another important frontier. The use of solid-supported catalysts, such as metal nanoparticles on various supports (e.g., carbon, silica (B1680970), zeolites), could facilitate easier separation and recycling of the catalyst, aligning with the principles of green chemistry. These systems could be particularly advantageous for large-scale production of derivatives of this compound.

Furthermore, the exploration of biocatalysis, using enzymes to perform specific transformations on the molecule, could offer unparalleled selectivity and milder reaction conditions. Lipases could be employed for the esterification of the phenolic hydroxyl group, while oxidoreductases could be used to selectively oxidize the aromatic ring or the methyl group.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical production. The inherent advantages of flow chemistry, such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle reactive intermediates safely, are particularly relevant for reactions involving this compound.

Future research will likely focus on developing robust and reliable flow protocols for the key transformations of this compound. This includes the development of packed-bed reactors containing heterogeneous catalysts for continuous production of derivatives, as well as the implementation of in-line purification and analysis techniques to monitor reaction progress in real-time. The ability to telescope multiple reaction steps into a single continuous sequence without isolating intermediates would significantly streamline the synthesis of complex molecules derived from this starting material.

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can further accelerate the exploration of the chemical space accessible from this compound. By systematically varying reaction conditions and reactants, these platforms can rapidly identify optimal synthetic routes and discover novel derivatives with desired properties. This high-throughput approach will be invaluable for screening potential applications in areas such as drug discovery and materials science.

Design and Synthesis of Advanced Functional Materials

The unique combination of a reactive bromomethyl group, a phenolic hydroxyl group, and a methoxy (B1213986) substituent makes this compound an attractive building block for the design and synthesis of advanced functional materials.

One promising area of research is the development of novel polymers. The bifunctional nature of the molecule allows for its use as a monomer in polymerization reactions. For example, the phenolic hydroxyl group can be used for polyetherification or polyesterification reactions, while the bromomethyl group can be used for polyalkylation reactions or as an initiator for certain types of polymerization. The resulting polymers could exhibit interesting properties, such as thermal stability, flame retardancy, or specific recognition capabilities, depending on the polymer architecture and the presence of other functional groups.

Another exciting avenue is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs). The phenolic hydroxyl and methoxy groups can coordinate to metal ions, while the bromomethyl group can be post-synthetically modified to introduce additional functionality within the pores of the MOF. Such functionalized MOFs could have applications in gas storage and separation, catalysis, and sensing.

Furthermore, the molecule can be used to modify the surfaces of existing materials to impart new functionalities. For instance, it can be grafted onto silica or other oxide surfaces to create stationary phases for chromatography or to develop new sensors.

Computational Design and Prediction of Novel Reactivity

Computational chemistry and molecular modeling are becoming increasingly powerful tools for understanding and predicting the reactivity of chemical compounds. In the context of this compound, computational methods can provide valuable insights into its electronic structure, reaction mechanisms, and potential for novel transformations.

Density Functional Theory (DFT) calculations can be used to model the reactivity of the different functional groups in the molecule and to predict the most likely sites for electrophilic and nucleophilic attack. This information can guide the design of new reactions and the selection of appropriate catalysts. For example, a recent DFT study on the antioxidant activity of methoxyphenol derivatives investigated the mechanisms of hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton-loss electron-transfer (SPLET), highlighting the influence of the solvent on the preferred reaction pathway. nih.gov Such computational insights can be extended to predict the reactivity of this compound in various chemical environments.

Molecular dynamics (MD) simulations can be employed to study the interactions of this compound with other molecules, such as solvents, catalysts, or biological macromolecules. This can provide a deeper understanding of the factors that control reaction rates and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(bromomethyl)-6-methoxyphenol, and how can purity be validated?

- Methodology : Condensation reactions with aldehydes/amines (e.g., using methanol as solvent) are common for generating derivatives like Schiff bases . Purification via recrystallization or column chromatography is recommended. Validate purity using melting point analysis, high-resolution NMR (¹H/¹³C), and FTIR to confirm functional groups (e.g., imine bonds at ~1600 cm⁻¹) .

Q. How do spectroscopic techniques confirm the structure of this compound derivatives?

- Methodology :

- ¹H NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons in the δ 6.5–7.5 ppm range. Bromomethyl (-CH₂Br) protons appear as singlets or doublets near δ 4.5–5.0 ppm .

- FTIR : Confirm C-Br stretching at ~600–700 cm⁻¹ and phenolic O-H stretching at ~3300 cm⁻¹ .

- UV-Vis : Monitor π→π* transitions in conjugated Schiff bases (λmax ~250–350 nm) .

Q. What thermal stability data are available for derivatives of this compound?

- Methodology : Thermogravimetric analysis (TGA) shows stability up to ~210°C for Schiff bases, with decomposition steps correlating to loss of methoxy or bromomethyl groups. Differential scanning calorimetry (DSC) can identify phase transitions .

Advanced Research Questions

Q. How can computational methods like DFT optimize reaction pathways for derivatives of this compound?

- Methodology : Use B3LYP/6-311+G(d,p) level DFT to model reaction intermediates and transition states. For example, calculate Gibbs free energy barriers for imine bond formation or bromomethyl substitution . Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H···O, π–π stacking) influencing crystal packing .

Q. What strategies resolve contradictions in reaction outcomes when synthesizing complexes with this compound?

- Case Study : Unexpected products (e.g., nitrito-aqua Mn(III) complexes) may arise from competing coordination modes. Use X-ray crystallography to resolve structural ambiguities and adjust reaction conditions (e.g., pH, solvent polarity) to favor desired pathways .

Q. How does the electronic structure of this compound influence catalytic performance in Pd(II) complexes with Schiff base ligands?

- Methodology : Compare catalytic activity of Pd(II) complexes in Heck–Mizoroki reactions. Electronic effects (e.g., electron-withdrawing Br vs. electron-donating OCH₃) modulate metal-ligand charge transfer, quantified via UV-Vis and cyclic voltammetry. Higher catalytic efficiency correlates with reduced HOMO-LUMO gaps (DFT-validated) .

Q. What are the challenges in characterizing non-linear optical (NLO) properties of derivatives?

- Methodology : Combine experimental hyper-Rayleigh scattering with DFT-calculated first hyperpolarizabilities (β). For example, bromine’s polarizability enhances NLO responses, but aggregation in solid-state may quench effects. Use solvent-dependent UV-Vis and XRD to assess crystallinity vs. amorphous behavior .

Key Research Gaps and Recommendations

- Mechanistic Studies : Use isotopic labeling (e.g., ²H/¹³C) to trace bromomethyl substitution pathways.

- Multicomponent Reactions : Explore Ugi or Biginelli reactions to synthesize heterocyclic derivatives.

- Biological Relevance : Assess antioxidant activity via DPPH/ABTS assays (IC50 benchmarking required) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.